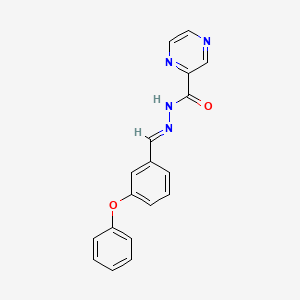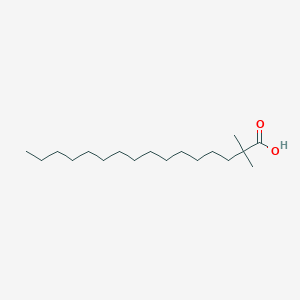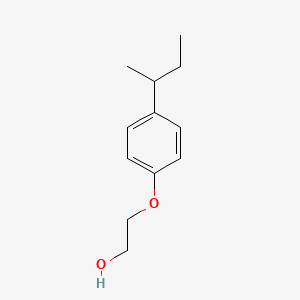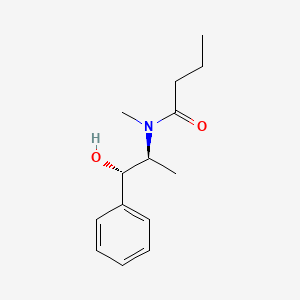
N-((1S,2S)-2-Hydroxy-1-methyl-2-phenylethyl)-N-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1S,2S)-2-Hydroxy-1-methyl-2-phenylethyl)-N-methylbutanamide is a chiral amide compound known for its unique structural features and potential applications in various fields. This compound contains a hydroxyl group, a phenyl group, and a butanamide moiety, making it an interesting subject for synthetic and application-based research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1S,2S)-2-Hydroxy-1-methyl-2-phenylethyl)-N-methylbutanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (1S,2S)-2-hydroxy-1-methyl-2-phenylethanol and N-methylbutanamide.
Reaction Conditions: The hydroxyl group of (1S,2S)-2-hydroxy-1-methyl-2-phenylethanol is activated using a suitable activating agent like tosyl chloride in the presence of a base such as pyridine.
Coupling Reaction: The activated intermediate is then coupled with N-methylbutanamide under basic conditions, typically using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using column chromatography or recrystallization techniques to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Systems: Employing automated systems for precise control of reaction conditions such as temperature, pressure, and reaction time.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
化学反応の分析
Types of Reactions
N-((1S,2S)-2-Hydroxy-1-methyl-2-phenylethyl)-N-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride in dichloromethane.
Major Products
Oxidation: Formation of N-((1S,2S)-2-oxo-1-methyl-2-phenylethyl)-N-methylbutanamide.
Reduction: Formation of N-((1S,2S)-2-amino-1-methyl-2-phenylethyl)-N-methylbutanamide.
Substitution: Formation of N-((1S,2S)-2-chloro-1-methyl-2-phenylethyl)-N-methylbutanamide.
科学的研究の応用
Chemistry
Chiral Catalysts: Used as a chiral ligand in asymmetric synthesis to produce enantiomerically pure compounds.
Organic Synthesis: Employed in the synthesis of complex organic molecules due to its unique structural features.
Biology
Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in biochemical pathways.
Receptor Binding: Studied for its binding affinity to specific biological receptors.
Medicine
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Evaluated for its therapeutic properties in treating various diseases.
Industry
Material Science: Utilized in the development of advanced materials with specific properties.
Chemical Manufacturing: Applied in the production of fine chemicals and intermediates.
作用機序
The mechanism by which N-((1S,2S)-2-Hydroxy-1-methyl-2-phenylethyl)-N-methylbutanamide exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulating biochemical pathways such as signal transduction or metabolic processes.
類似化合物との比較
Similar Compounds
- N-((1S,2S)-2-Hydroxy-1-methyl-2-phenylethyl)-N-ethylbutanamide
- N-((1S,2S)-2-Hydroxy-1-methyl-2-phenylethyl)-N-methylpentanamide
- N-((1S,2S)-2-Hydroxy-1-methyl-2-phenylethyl)-N-methylhexanamide
Uniqueness
This detailed overview provides a comprehensive understanding of N-((1S,2S)-2-Hydroxy-1-methyl-2-phenylethyl)-N-methylbutanamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
833486-93-4 |
|---|---|
分子式 |
C14H21NO2 |
分子量 |
235.32 g/mol |
IUPAC名 |
N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylbutanamide |
InChI |
InChI=1S/C14H21NO2/c1-4-8-13(16)15(3)11(2)14(17)12-9-6-5-7-10-12/h5-7,9-11,14,17H,4,8H2,1-3H3/t11-,14+/m0/s1 |
InChIキー |
LNGNWIKSPQYEPK-SMDDNHRTSA-N |
異性体SMILES |
CCCC(=O)N(C)[C@@H](C)[C@H](C1=CC=CC=C1)O |
正規SMILES |
CCCC(=O)N(C)C(C)C(C1=CC=CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



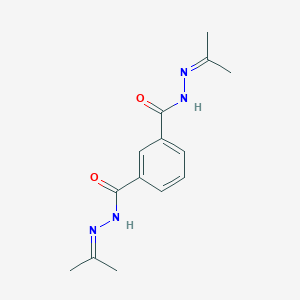

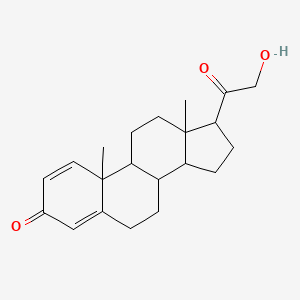
![N-[(E)-(2-fluorophenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine](/img/structure/B12000636.png)
![1-Methyl-4-({[(methylamino)carbothioyl]amino}sulfonyl)benzene](/img/structure/B12000640.png)

![2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B12000661.png)


